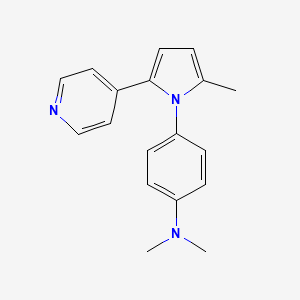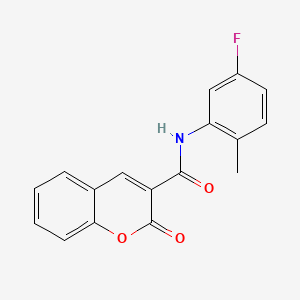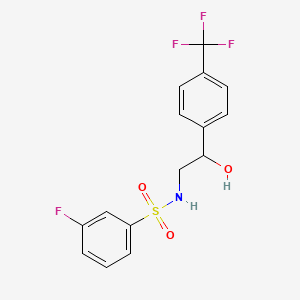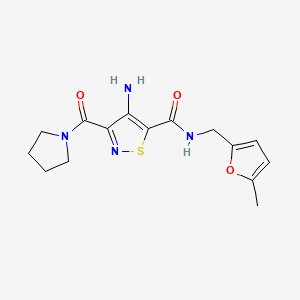
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline , also known as DMA , is an organic chemical compound. It belongs to the class of tertiary amines and is a substituted derivative of aniline. In its pure form, DMA is a colorless oily liquid, although commercial samples often appear yellow. DMA serves as an essential precursor for various dyes, including crystal violet .
Synthesis Analysis
The synthesis of DMA involves the introduction of a dimethylamino group (–N(CH₃)₂) onto a phenyl ring. While specific synthetic routes may vary, one common approach is the reaction of aniline with dimethylamine in the presence of suitable reagents or catalysts. The resulting product is N,N-dimethylated at the amino group of aniline .
Molecular Structure Analysis
The molecular formula of DMA is C₁₅H₁₆N₂ . It has an average mass of approximately 224.3 Da . The compound’s chemical structure consists of a phenyl ring substituted with a dimethylamino group and a pyrrolidine ring. The pyrrolidine moiety contributes to its three-dimensional shape and potential interactions with biological targets .
Chemical Reactions Analysis
properties
IUPAC Name |
N,N-dimethyl-4-(2-methyl-5-pyridin-4-ylpyrrol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-14-4-9-18(15-10-12-19-13-11-15)21(14)17-7-5-16(6-8-17)20(2)3/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNMFILIFIEEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N(C)C)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757561 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B2911172.png)

![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2911176.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B2911178.png)

![2-(4-Fluorophenyl)-1-(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2911180.png)
![N-[5-Methyl-1-(2-methylpropyl)pyrazol-4-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2911181.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide](/img/structure/B2911183.png)
